1-Methyl-4-piperidinemethanol

Catalog No.
S707079
CAS No.
20691-89-8
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-piperidinemethanol

CAS Number

20691-89-8

Product Name

1-Methyl-4-piperidinemethanol

IUPAC Name

(1-methylpiperidin-4-yl)methanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3

InChI Key

KJZLJGZZDNGGCA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CO

Canonical SMILES

CN1CCC(CC1)CO

1-Methyl-4-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It is classified as a piperidine derivative, characterized by a piperidine ring with a methyl group and a hydroxymethyl group attached to it. The compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its structural formula indicates the presence of one nitrogen atom within the piperidine ring, contributing to its basicity and reactivity in various

Medicinal Chemistry:

  • Drug Discovery and Development: 1-MPM serves as a building block for the synthesis of various drug candidates, particularly those targeting the central nervous system (CNS) and other therapeutic areas. Its structural features allow for modifications to create compounds with diverse pharmacological properties. [Source: PubChem, National Institutes of Health ]

Material Science:

  • Polymer Synthesis: 1-MPM can be incorporated into the structure of polymers, potentially influencing their properties like thermal stability, biocompatibility, and self-assembly behavior. Studies have explored its use in the development of functional polymers for various applications. [Source: "N-Substituted Piperidine Derivatives: Recent Advances in the Design and Synthesis of Biologically Active Molecules" by Vivek Singh et al. in Molecules (2020) ]

Chemical Biology:

  • Probe Development: 1-MPM's chemical structure can be modified to create probes for studying various biological processes. These probes can help researchers understand protein-protein interactions, enzyme activity, and other cellular functions. [Source: "Targeted Protein Degradation (TPD): A Powerful Tool for Drug Discovery" by Craig M. Crews in Chemistry & Biology (2017) ]
, including:

  • Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form an alkene or other derivatives.
  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or ketones.

Specific reaction pathways may vary based on the conditions and reagents used, but these general types of reactions highlight the compound's versatility in organic synthesis .

The biological activity of 1-Methyl-4-piperidinemethanol has been explored in various studies, particularly for its potential pharmacological properties. It has been noted for:

  • Antidepressant Activity: Some derivatives of piperidine compounds have shown promise in treating depression.
  • Neuroprotective Effects: Research indicates that certain piperidine derivatives may protect neurons from damage.
  • Analgesic Properties: The compound may also exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies.

Several methods exist for synthesizing 1-Methyl-4-piperidinemethanol:

  • Reduction of Piperidinones: One common method involves the reduction of 1-methyl-4-piperidinone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of 4-piperidinemethanol with methylating agents.
  • Hydroxymethylation: Hydroxymethylation of 1-methylpiperidine can yield 1-Methyl-4-piperidinemethanol through controlled reactions with formaldehyde.

Each method has its advantages and limitations concerning yield, purity, and environmental impact .

1-Methyl-4-piperidinemethanol finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.
  • Chemical Research: The compound is utilized in academic and industrial research for developing new synthetic methodologies.
  • Material Science: Its properties may also lend themselves to applications in creating polymers or other materials with specific functionalities .

Several compounds share structural similarities with 1-Methyl-4-piperidinemethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Ethylpiperidin-4-ylmethanol90226-87-21.00
4-Methylpiperidin-4-ylmethanol297172-16-80.96
4-Piperidinmethanol7583-53-10.92
2-Piperidinmethanol622-26-40.88

These compounds exhibit similar functional groups and ring structures but may differ significantly in their biological activity and applications. The uniqueness of 1-Methyl-4-piperidinemethanol lies in its specific combination of methyl and hydroxymethyl groups attached to the piperidine ring, which influences its reactivity and potential therapeutic effects .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20691-89-8

Wikipedia

1-Methyl-4-piperidinemethanol

Dates

Modify: 2023-08-15

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